molecular formula C16H15N3O9S B2884442 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 1105205-13-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No. B2884442
CAS RN: 1105205-13-7
M. Wt: 425.37
InChI Key: KWEWAAYVXULPJH-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The presence of the dinitrobenzenesulfonamide group suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction . These techniques can provide detailed information about the structure and bonding within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques. These might include measuring its solubility in various solvents, its melting point, and its reactivity towards different chemical species. In silico tools can also be used to predict various molecular properties relevant to drug design .

Scientific Research Applications

Antimycobacterial Agents

Sulfonamides with tunable cysteine-activated SO₂ release profiles have been evaluated as antimycobacterial agents. A specific compound exhibited higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, demonstrating the potential of sulfonamide derivatives in treating tuberculosis (Malwal et al., 2012).

Cyclooxygenase-2 Inhibitors

Sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom in the structure increased COX-2 potency and selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Herbicidal Properties

The crystal structure and herbicidal properties of oryzalin, a sulfonamide with significant agricultural applications, have been documented. Oryzalin's structure facilitates its effectiveness as a pre-emergence herbicide (Kang et al., 2015).

Anti-HIV and Antifungal Activities

Novel sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. This research highlights the potential of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (Zareef et al., 2007).

Anticancer Agents

Research into sulfonamide compounds has also extended into the development of anticancer agents. For example, methylbenzenesulfonamide derivatives have been studied for their potential as CCR5 antagonists in preventing human HIV-1 infection, showcasing the versatility of sulfonamide derivatives in medicinal chemistry applications (Cheng De-ju, 2015).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its use in the detection of other heavy metal ions, or to investigate its potential bioactivity .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWAAYVXULPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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